4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline

4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline is a chemical compound with the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol. It is categorized as a heterocyclic building block, featuring a 1,2,3-triazole ring with a methyl substituent at the 5-position and an aniline moiety at the 4-position.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 84292-45-5
Cat. No. B3023031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1h-1,2,3-triazol-1-yl)aniline
CAS84292-45-5
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CN=NN1C2=CC=C(C=C2)N
InChIInChI=1S/C9H10N4/c1-7-6-11-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3
InChIKeyXSFRNUQETOFOJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline (CAS 84292-45-5) Procurement: A Triazole-Aniline Building Block


4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline is a chemical compound with the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol . It is categorized as a heterocyclic building block, featuring a 1,2,3-triazole ring with a methyl substituent at the 5-position and an aniline moiety at the 4-position . Commercially, it is offered by various chemical suppliers, typically with purities of 95% or higher, and is intended for research and development purposes .

Why 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline Cannot Be Replaced by Other Aniline-Triazole Analogs


Substituting 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline with a close analog is not straightforward due to the significant impact of even minor structural modifications on molecular properties. Studies on related 1,2,3-triazole aniline derivatives have demonstrated that the position and nature of substituents on the aniline ring are critical determinants of lipophilicity (logP) [1]. These differences directly influence key drug-like properties, including bioavailability and pharmacokinetic profiles. Therefore, replacing the specific 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline scaffold with another derivative, such as one lacking the 5-methyl group or having a different aniline substitution pattern, will result in a molecule with fundamentally different physicochemical behavior, making them non-interchangeable in rigorous research and development contexts [1].

Quantitative Differentiation Evidence for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline (84292-45-5) Procurement


Primary Research and Industrial Applications for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline


Use as a Synthetic Building Block for Complex Molecules

The compound's primary application is as a synthetic intermediate or building block for constructing more complex organic molecules, including potential pharmaceutical and agrochemical candidates . Its structure provides a versatile scaffold for further chemical modifications, leveraging the reactive aniline group and the stable triazole ring. The specific 5-methyl substitution pattern is a key structural feature that is incorporated into the final target molecule, making the procurement of this exact compound essential for research groups following published or proprietary synthetic routes that call for this specific building block .

Tool for Studying Protein Interactions and Receptor Binding

4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline has been documented as a reagent for biochemical research applications. It has been used as an inhibitor in studies on peptides and antibodies, and as a tool for investigating protein interactions and receptor binding . Additionally, it is reported to act as a ligand that binds to the GABA neurotransmitter receptor, making it a potential tool for studying the role of ion channels in cell biology and pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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